molecular formula C8H8ClNO3 B1460511 Methyl 5-amino-2-chloro-4-hydroxybenzoate CAS No. 2091307-55-8

Methyl 5-amino-2-chloro-4-hydroxybenzoate

Cat. No. B1460511
CAS RN: 2091307-55-8
M. Wt: 201.61 g/mol
InChI Key: AYUXYZZBNXLJAV-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-chloro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 2091307-55-8 . It has a molecular weight of 201.61 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the amino, chloro, and hydroxy groups on the benzene ring.


Physical And Chemical Properties Analysis

“this compound” is stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Chemical Stability and Toxicology

Methyl paraben, a related compound to Methyl 5-amino-2-chloro-4-hydroxybenzoate, has been extensively studied for its antimicrobial properties utilized in foods, drugs, and cosmetics. It is metabolized into p-hydroxybenzoic acid, rapidly excreted without evidence of accumulation. Toxicological evaluations show it to be practically non-toxic, non-irritating, non-sensitizing, and devoid of carcinogenic or mutagenic activities. The cytotoxic action of parabens, including methyl paraben, may relate to mitochondrial dysfunction. However, their application can cause contact dermatitis in some individuals, especially with cutaneous exposure or damaged skin. Allergic reactions have also been reported, yet rigorous evidence of the allergenicity of ingested parabens is lacking (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Presence and Impact

The aquatic environments are significantly affected by parabens, including their derivatives, due to their extensive use in consumer products. Despite wastewater treatments effectively reducing paraben concentrations, these compounds persist in effluents, surface waters, and sediments. The ubiquity of parabens in these environments is a concern due to their potential endocrine-disrupting effects. Chlorination processes can transform parabens into more stable, potentially toxic halogenated by-products, emphasizing the need for further toxicity studies to understand their impact better (Haman, Dauchy, Rosin, & Munoz, 2015).

In Silico Predictions vs. Ames Test Results

Discrepancies between in silico predictions and Ames test results for potential mutagenicity of pharmaceutical impurities, including those structurally similar to this compound, underscore the importance of high-purity compound testing. The reevaluation of compounds previously deemed mutagenic, based on pure samples, revealed non-mutagenic outcomes, highlighting the critical role of compound purity in toxicological assessments and the necessity of retesting in cases of questionable quality or unexpected results (Gunther, Kenyon, Cheung, Dugger, & Dobo, 2017).

Safety and Hazards

The safety information for “Methyl 5-amino-2-chloro-4-hydroxybenzoate” indicates that it should be stored in a refrigerator . Unfortunately, specific hazard statements or precautionary statements were not available in the retrieved data.

properties

IUPAC Name

methyl 5-amino-2-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXYZZBNXLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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